- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Cas no 912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-)
O 5H-Ciclopenta[b]piridin-7-ol, 6,7-dihidro, (7R)- é um composto heterocíclico de alta pureza, amplamente utilizado como intermediário em sínteses farmacêuticas e pesquisas químicas. Sua estrutura química apresenta um núcleo de ciclopenta[b]piridina com um grupo hidroxila na posição 7, o que confere propriedades únicas para reações de funcionalização. O isômero (7R)- demonstra alta estereosseletividade em processos catalíticos, sendo particularmente valioso para o desenvolvimento de fármacos quirais. Sua estabilidade molecular e solubilidade moderada em solventes orgânicos facilitam sua aplicação em diversas reações de acoplamento e modificação estrutural. Este composto é especialmente relevante na síntese de moléculas biologicamente ativas com potencial aplicação em medicamentos neuroativos e anti-inflamatórios.
912277-45-3 structure
Product Name:5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
N.o CAS:912277-45-3
MF:C8H9NO
MW:135.163161993027
CID:3031875
PubChem ID:86306473
Update Time:2025-06-20
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-
- (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- (R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (ACI)
- E72697
- (7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- SCHEMBL17549915
- 912277-45-3
- CS-0162156
- XLPDFBUFTAWCIB-SSDOTTSWSA-N
- BS-46240
- 5H-cyclopenta[b]pyridin-7-ol,6,7-dihydro-,(7S)-
- (7R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol
-
- Inchi: 1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m1/s1
- Chave InChI: XLPDFBUFTAWCIB-SSDOTTSWSA-N
- SMILES: O[C@@H]1CCC2C=CC=NC1=2
Propriedades Computadas
- Massa Exacta: 135.068413911g/mol
- Massa monoisotópica: 135.068413911g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 126
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.4
- Superfície polar topológica: 33.1Ų
Propriedades Experimentais
- Densidade: 1.243±0.06 g/cm3(Predicted)
- Ponto de ebulição: 291.2±25.0 °C(Predicted)
- pka: 13.30±0.20(Predicted)
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Informações de segurança
- Condição de armazenamento:2-8°C
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-50mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 50mg |
1246.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-200mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 200mg |
2492.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1229316-1g |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 95% | 1g |
$1000 | 2024-06-03 | |
| Aaron | AR00H313-100mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 100mg |
$204.00 | 2025-02-12 | |
| Aaron | AR00H313-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 250mg |
$306.00 | 2025-02-12 | |
| Aaron | AR00H313-1g |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 95% | 1g |
$612.00 | 2025-02-12 | |
| 1PlusChem | 1P00H2SR-100mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 100mg |
$204.00 | 2024-04-20 | |
| 1PlusChem | 1P00H2SR-250mg |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 250mg |
$305.00 | 2024-04-20 | |
| 1PlusChem | 1P00H2SR-1g |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |
912277-45-3 | 97% | 1g |
$628.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-100mg |
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |
912277-45-3 | 97% | 100mg |
¥1520.00 | 2024-04-25 |
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Trimethylaluminum Catalysts: (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol Solvents: Toluene , Hexane ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt
1.3 Reagents: Methanol ; 30 min, rt
Referência
- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis, Journal of the American Chemical Society, 2019, 141(49), 19415-19423
Método de produção 3
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Referência
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Método de produção 4
Condições de reacção
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
Referência
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Referência
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Referência
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Método de produção 7
Condições de reacção
1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
Referência
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Método de produção 8
Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt
Referência
- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515
Método de produção 9
Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
Referência
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; rt → 0 °C; 19 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Manganese oxide (MnO2) ; rt
2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt
Referência
- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Raw materials
- 2,3-Cyclopentenopyridine
- (S)-(+)-a-Methoxyphenylacetic Acid
- 5,6-Dihydro-7H-cyclopentabpyridin-7-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αR)-α-methoxybenzeneacetate
- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro-, 7-acetate, (7R)-
- (2R)-2-methoxy-2-phenylacetic acid
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
- (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αS)-α-methoxybenzeneacetate
- 6,7-Dihydro-5H-cyclopentaBpyridine 1-oxide
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Preparation Products
5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Literatura Relacionada
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
CN Fornecedor
A granel
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel